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molecular formula C15H24N4O2 B1455969 tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate CAS No. 1206248-50-1

tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate

Cat. No. B1455969
M. Wt: 292.38 g/mol
InChI Key: IZTWOJWZUFNVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09120749B2

Procedure details

Following General procedure H, 2-chloro-4-nitropyridine (500 mg, 3.1 mmol) was reacted with tert-butyl piperidin-4-ylcarbamate (695 mg, 3.5 mmol) followed by reduction to afford the desired product (300 mg, 33%) as a purple solid: ESI MS m/z 293 [C15H24N4O2+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
695 mg
Type
reactant
Reaction Step Two
Yield
33%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][N:3]=1.[NH:11]1[CH2:16][CH2:15][CH:14]([NH:17][C:18](=[O:24])[O:19][C:20]([CH3:23])([CH3:22])[CH3:21])[CH2:13][CH2:12]1>>[NH2:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([N:11]2[CH2:12][CH2:13][CH:14]([NH:17][C:18](=[O:24])[O:19][C:20]([CH3:22])([CH3:21])[CH3:23])[CH2:15][CH2:16]2)[CH:7]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=CC(=C1)[N+](=O)[O-]
Step Two
Name
Quantity
695 mg
Type
reactant
Smiles
N1CCC(CC1)NC(OC(C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NC=C1)N1CCC(CC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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